molecular formula C26H19N3O B11593362 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline

6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11593362
M. Wt: 389.4 g/mol
InChI Key: WCHVBKPUAMFXHS-UHFFFAOYSA-N
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Description

6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps. One common method starts with the preparation of ethyl 2-(naphthalen-2-yloxy)acetate. This intermediate is synthesized by reacting 2-naphthol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization from ethanol .

The next step involves the cyclization of the intermediate with appropriate reagents to form the indoloquinoxaline core. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The naphthalen-2-yloxyethyl side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce reduced indoloquinoxalines.

Scientific Research Applications

6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, stabilizing the duplex and inhibiting the replication of cancer cells. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain

Properties

Molecular Formula

C26H19N3O

Molecular Weight

389.4 g/mol

IUPAC Name

6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H19N3O/c1-2-8-19-17-20(14-13-18(19)7-1)30-16-15-29-24-12-6-3-9-21(24)25-26(29)28-23-11-5-4-10-22(23)27-25/h1-14,17H,15-16H2

InChI Key

WCHVBKPUAMFXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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